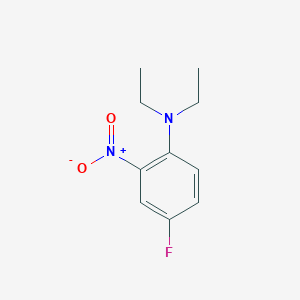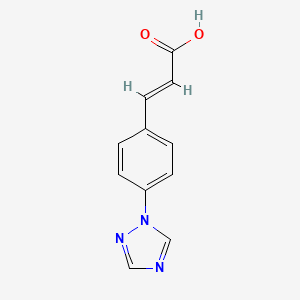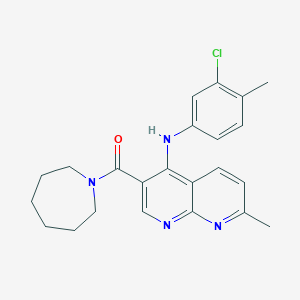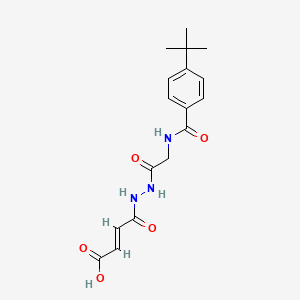![molecular formula C25H21ClFN3O4S B2508552 ethyl 1-(3-chlorobenzyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate CAS No. 866344-43-6](/img/no-structure.png)
ethyl 1-(3-chlorobenzyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , ethyl 1-(3-chlorobenzyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate, is a complex organic molecule that appears to be related to a class of pyrimidine derivatives. These derivatives are of significant interest in medicinal chemistry due to their potential biological activities.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multicomponent reactions, as seen in the synthesis of ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, which was achieved through a one-pot, three-component condensation under mild conditions . Similarly, the synthesis of ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was performed using a Biginelli three-component cyclocondensation reaction . These methods suggest that the compound could potentially be synthesized through a similar multicomponent reaction strategy.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using techniques such as X-ray diffraction crystallography. For instance, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was determined by single-crystal X-ray diffraction . This technique could be applied to determine the precise molecular structure of the compound .
Chemical Reactions Analysis
Pyrimidine derivatives can participate in various chemical reactions, including those that lead to the inhibition of biological pathways. For example, analogues of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate were synthesized and tested as inhibitors of AP-1 and NF-kappaB mediated transcriptional activation . This suggests that the compound may also have the potential to interact with biological targets through specific chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be characterized using spectroscopic methods and density functional theory (DFT) calculations. The FT-IR, 1H, and 13C NMR spectra, along with DFT calculations, were used to characterize ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate . These methods provide insights into the vibrational frequencies, NMR chemical shifts, and molecular electrostatic potential, which are crucial for understanding the reactivity and interactions of the compound. Similar analyses could be conducted for the compound to determine its physical and chemical properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Researchers have developed methods for synthesizing substituted thieno[2,3-d]pyrimidines, which involve cyclization reactions and nucleophilic substitution to create various derivatives with potential biological activities. For instance, the synthesis of these compounds involves initial steps such as treating diethane with ethyl cynoacetate, followed by refluxing with ethyl chloroformate and cyclization with 3-chloro-4-fluoro aniline, leading to the formation of key intermediates. These intermediates are then subjected to nucleophilic substitution with aromatic amines or aminophenol, yielding substituted thienopyrimidines (R. More, J. Chandra, S. L. Nargund, & L. G. Nargund, 2013).
Biological Evaluation
Several studies have evaluated the biological activities of thieno[2,3-d]pyrimidine derivatives, including antibacterial, antifungal, and anticancer activities. For example, pyrido[2,3-d]pyrimidine-carboxylate derivatives have been synthesized and screened for their antibacterial, antifungal, and antitumor activities, showing promising results in some cases (P. Shanmugasundaram et al., 2011). Moreover, novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors have been synthesized and evaluated for their anticancer activity against colon HCT-116 human cancer cell line, with some compounds displaying potent activity (M. Abdel-Motaal et al., 2020).
Optical and Electronic Properties
Investigations into the structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives have been conducted. These studies aim to explore the potential of these compounds in nonlinear optics (NLO) fields, demonstrating that some derivatives exhibit larger NLO properties compared to standard molecules and indicating their suitability for optoelectronic applications (A. Hussain et al., 2020).
Eigenschaften
CAS-Nummer |
866344-43-6 |
|---|---|
Produktname |
ethyl 1-(3-chlorobenzyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate |
Molekularformel |
C25H21ClFN3O4S |
Molekulargewicht |
513.97 |
IUPAC-Name |
ethyl 6-[(3-chlorophenyl)methyl]-4-(4-fluorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate |
InChI |
InChI=1S/C25H21ClFN3O4S/c1-2-34-25(33)28-11-10-19-20(14-28)35-23-21(19)22(31)30(18-8-6-17(27)7-9-18)24(32)29(23)13-15-4-3-5-16(26)12-15/h3-9,12H,2,10-11,13-14H2,1H3 |
InChI-Schlüssel |
BVWYLXZPJBEMLR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC4=CC(=CC=C4)Cl)C5=CC=C(C=C5)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate](/img/structure/B2508469.png)
![3-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2508471.png)


![2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2508480.png)
![N-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxamide](/img/structure/B2508481.png)


![1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B2508487.png)


![5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxamide](/img/structure/B2508490.png)
![2-[2-(3-Bromo-4-fluorophenyl)morpholin-4-yl]-N-(cyanomethyl)acetamide](/img/structure/B2508491.png)
![2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine](/img/structure/B2508492.png)